4-Chloro-2-fluoro-3-iodophenol
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Overview
Description
4-Chloro-2-fluoro-3-iodophenol is an aromatic compound with the molecular formula C6H3ClFIO and a molecular weight of 272.44 g/mol . This compound is characterized by the presence of chloro, fluoro, and iodo substituents on a phenol ring, making it a unique and versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-fluoro-3-iodophenol typically involves nucleophilic aromatic substitution reactions. One common method is the halogenation of phenol derivatives under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, where phenol derivatives are treated with halogenating agents in the presence of catalysts to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-fluoro-3-iodophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms can be replaced by other nucleophiles.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions:
Nucleophilic Substitution: Strong nucleophiles such as amines or alkoxides in polar solvents are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted phenols can be formed.
Oxidation Products: Quinones are the major products of oxidation reactions.
Reduction Products: Hydroquinones are typically formed during reduction.
Scientific Research Applications
4-Chloro-2-fluoro-3-iodophenol has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and specificity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor function .
Comparison with Similar Compounds
- 4-Chloro-3-iodophenol
- 2-Fluoro-4-iodophenol
- 4-Bromo-2-chlorophenol
Comparison: 4-Chloro-2-fluoro-3-iodophenol is unique due to the combination of chloro, fluoro, and iodo substituents, which impart distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and binding affinities, making it valuable in specific applications .
Properties
Molecular Formula |
C6H3ClFIO |
---|---|
Molecular Weight |
272.44 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-iodophenol |
InChI |
InChI=1S/C6H3ClFIO/c7-3-1-2-4(10)5(8)6(3)9/h1-2,10H |
InChI Key |
DDNBVMCBHJNNQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1O)F)I)Cl |
Origin of Product |
United States |
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